Fmoc-D-Dab(Me,Ns)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

On-resin N-methylation of Dab residues can cause racemization and low yields. Fmoc-D-Dab(Me,Ns)-OH eliminates this by providing a pre-methylated, orthogonally protected building block for direct SPPS incorporation. The nosyl group is selectively cleavable with thiols, enabling post-synthetic side-chain functionalization orthogonal to Fmoc and acid-labile protections. ≥95% purity. Streamlines cyclic peptide SAR library synthesis.

Molecular Formula C26H25N3O8S
Molecular Weight 539.56
CAS No. 2389078-87-7
Cat. No. B2568660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dab(Me,Ns)-OH
CAS2389078-87-7
Molecular FormulaC26H25N3O8S
Molecular Weight539.56
Structural Identifiers
SMILESCN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1
InChIKeyHYVVHKUVEZHAID-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dab(Me,Ns)-OH: Orthogonally Protected Building Block


Fmoc-D-Dab(Me,Ns)-OH is an Fmoc-protected derivative of D-2,4-diaminobutyric acid (D-Dab) featuring a side-chain N-methyl group and an N-nosyl (Ns, 4-nitrobenzenesulfonyl) protecting group. It is a specialized building block for solid-phase peptide synthesis (SPPS) that enables the introduction of a protected, N-methylated D-Dab residue into peptide sequences [1]. The compound is commercially available with a minimum purity of 95% and a molecular weight of 539.6 g/mol (C₂₆H₂₅N₃O₈S) .

Fmoc-D-Dab(Me,Ns)-OH vs. Standard Building Blocks


Generic D-Dab derivatives such as Fmoc-D-Dab(Boc)-OH (CAS 114360-56-4) or Fmoc-D-Dab(ivDde)-OH (CAS 872169-32-9) lack the side-chain N-methyl modification and the nosyl protecting group. In peptide synthesis, introducing an N-methyl group after chain elongation requires additional on-resin alkylation steps that can lead to incomplete conversions, racemization, or side reactions [1]. Furthermore, the nosyl group is orthogonal to both Fmoc and acid-labile protecting groups (e.g., Boc, tBu), enabling selective side-chain deprotection and subsequent functionalization that is not possible with standard carbamate protections [2]. Substituting with non-methylated or differently protected analogs would either compromise synthetic efficiency or render the desired peptide sequence inaccessible.

Fmoc-D-Dab(Me,Ns)-OH Performance Evidence


Orthogonal Deprotection of Nosyl Group

Fmoc-D-Dab(Me,Ns)-OH provides true orthogonality not achievable with standard carbamate-protected D-Dab derivatives. The Ns group is cleaved using thiol reagents (e.g., mercaptoethanol or dithiothreitol) under conditions that leave Fmoc and acid-labile side-chain protections (e.g., Boc, tBu) unaffected [1]. In contrast, Fmoc-D-Dab(Boc)-OH requires acidic TFA treatment for Boc removal, which simultaneously deprotects other acid-labile groups, limiting synthetic flexibility .

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Pre-Methylated Side-Chain Advantage

Fmoc-D-Dab(Me,Ns)-OH contains a pre-installed N-methyl group on the side-chain nitrogen, circumventing the need for on-resin N-methylation. On-resin methylation of N-nosyl-protected peptides using diazomethane has been reported to proceed quantitatively [1], but this step adds time, requires hazardous reagents, and risks incomplete conversion in sterically hindered sequences. A comparative study on related Fmoc-Dap derivatives demonstrated that pre-methylated building blocks enabled the synthesis of multiply N-methylated cyclic peptides in as little as 4–5 days, whereas traditional sequential methods require multiple rounds of alkylation and chromatography [2].

N-Methylation Peptide Synthesis Yield Optimization

D-Configuration for Chiral Integrity

The D-configuration of the α-carbon in Fmoc-D-Dab(Me,Ns)-OH is expected to reduce epimerization during coupling compared to L-enantiomers. In Fmoc SPPS, racemization of L-amino acids occurs via base-catalyzed enolization during activation and coupling, with epimerization rates varying by residue type [1]. While direct epimerization data for Fmoc-D-Dab(Me,Ns)-OH are not publicly available, commercial vendors typically report enantiomeric purity ≥99.0% (a/a) for analogous D-Dab derivatives (e.g., Fmoc-D-Dab(ivDde)-OH) . The D-configuration inherently places the α-proton in a less acidic environment, theoretically reducing base-mediated racemization.

Chiral Purity Racemization D-Amino Acids

Fmoc-D-Dab(Me,Ns)-OH Applications


N-Methylated Cyclic Peptide Synthesis

Cyclic peptides containing N-methylated amino acids exhibit improved metabolic stability and membrane permeability. Fmoc-D-Dab(Me,Ns)-OH enables the direct incorporation of a pre-methylated D-Dab residue into cyclic peptide scaffolds, eliminating the need for on-resin N-methylation [1]. The orthogonal Ns group can be selectively deprotected with thiols [2], allowing for subsequent on-resin cyclization or conjugation without affecting other protecting groups.

Orthogonally Protected Peptide Libraries

In structure-activity relationship (SAR) campaigns, the ability to selectively modify a specific side-chain amine is crucial. Fmoc-D-Dab(Me,Ns)-OH provides a handle for post-synthetic diversification: after Fmoc deprotection and chain elongation, the Ns group can be removed orthogonally to reveal a secondary amine for further functionalization (e.g., acylation, alkylation) [2]. This enables the creation of focused peptide libraries with varied side-chain modifications from a single precursor.

Constrained D-Amino Acid Incorporation

D-amino acids are often used to induce conformational constraints or enhance resistance to proteases. Fmoc-D-Dab(Me,Ns)-OH supplies a D-configured, N-methylated diaminobutyric acid residue that can be placed at strategic positions in peptidomimetic sequences . The pre-methylated side-chain amine contributes additional steric bulk and reduces hydrogen-bonding potential, influencing secondary structure formation.

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